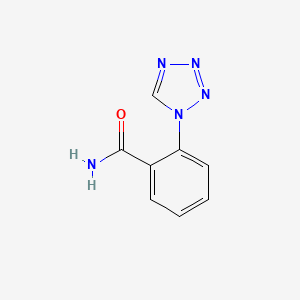

N-(2-bromophenyl)-5-chloro-2-methoxybenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “N-(2-bromophenyl)-5-chloro-2-methoxybenzamide” often involves reactions like the Suzuki cross-coupling . This process involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The reaction is known to tolerate a wide range of electron-donating and withdrawing functional groups .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroanalytical methods such as NMR and IR . For instance, the molecular structures of synthesized derivatives of “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” were confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis

The chemical reactions involving compounds like “N-(2-bromophenyl)-5-chloro-2-methoxybenzamide” can be complex. For instance, the reaction of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in a Suzuki cross-coupling reaction resulted in a variety of imine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the molecular weight of “Acetamide, N-(2-bromophenyl)-” is 214.059 .Applications De Recherche Scientifique

Application in Antibacterial and Antibiofilm Properties

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

The compound “N-(2-bromophenyl)-5-chloro-2-methoxybenzamide” is a derivative of nicotinamide . Nicotinamide and its derivatives have been investigated for a variety of biological applications, including antibacterial and antibiofilm properties .

Methods of Application or Experimental Procedures

The compound was synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS). Then, these compounds were optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method .

Results or Outcomes

The antibacterial and antibiofilm activity of the synthesized compounds were tested against Gram-positive bacteria S. aureus (ATCC 29,213), Methicillin-resistant Staphylococcus aureus (ATCC 43,300), Enterococcus faecalis (ATCC 29,212) and Gram-negative bacteria E. coli (ATCC 25,922), P. aeruginosa (ATCC 27,853), Klebsiella pneumoniae (ATCC 700,603) .

Application in Biological Activities

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Thiourea and its derivatives, which are structurally similar to “N-(2-bromophenyl)-5-chloro-2-methoxybenzamide”, have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis and antimalarial properties .

Methods of Application or Experimental Procedures

The compounds were synthesized and then tested for their biological activities. The structure and activity of these derivatives were analyzed over the past five years .

Results or Outcomes

Research has demonstrated that thiourea and its derivatives possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular and antimalarial effects .

Application in Organic Synthesis

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Thiourea and its derivatives, which are structurally similar to “N-(2-bromophenyl)-5-chloro-2-methoxybenzamide”, have become a significant focal point within the organic synthesis field . They are used as intermediates in a wide range of organic synthesis reactions .

Methods of Application or Experimental Procedures

Thiourea is used in many commercial products such as photographic films, dyes, elastomers, plastics, and textiles . The structure and activity of these derivatives have been analyzed over the past five years .

Results or Outcomes

Thiourea has a wide range of uses in organic synthesis reactions as intermediates, making it an incredibly versatile compound .

Application in Drug Development

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

Ethyl 2-(2-bromophenyl)acetamide, a compound structurally similar to “N-(2-bromophenyl)-5-chloro-2-methoxybenzamide”, is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Methods of Application or Experimental Procedures

The compound is used in the early stages of drug development . Researchers use it to test its potential therapeutic effects .

Results or Outcomes

The specific results or outcomes of this application are not provided . However, it is implied that the compound could have potential therapeutic effects .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-bromophenyl)-5-chloro-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO2/c1-19-13-7-6-9(16)8-10(13)14(18)17-12-5-3-2-4-11(12)15/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPPIYWBHOTCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357994 | |

| Record name | N-(2-bromophenyl)-5-chloro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromophenyl)-5-chloro-2-methoxybenzamide | |

CAS RN |

349538-99-4 | |

| Record name | N-(2-bromophenyl)-5-chloro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Methoxyphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B1619351.png)

![1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene](/img/structure/B1619357.png)

![Isothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1619364.png)